molecular formula C26H25BrN2O3S B11618587 Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11618587
M. Wt: 525.5 g/mol
InChI Key: CBRCHVIXIQGQKV-STZFKDTASA-N
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Description

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thioamides, and ethyl acetoacetate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Purification methods, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
  • Ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

Ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the thiazolopyrimidine core also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C26H25BrN2O3S

Molecular Weight

525.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-bromophenyl)methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H25BrN2O3S/c1-5-32-25(31)22-16(4)28-26-29(23(22)19-10-8-18(9-11-19)15(2)3)24(30)21(33-26)14-17-6-12-20(27)13-7-17/h6-15,23H,5H2,1-4H3/b21-14-

InChI Key

CBRCHVIXIQGQKV-STZFKDTASA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(C=C4)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(C=C4)Br)S2)C

Origin of Product

United States

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